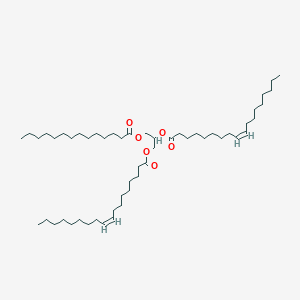

1,2-Dioleoyl-3-myristoyl-rac-glycerol

Descripción

Propiedades

IUPAC Name |

[2-[(Z)-octadec-9-enoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-24-26-28-31-34-37-40-43-46-52(55)58-49-50(48-57-51(54)45-42-39-36-33-30-21-18-15-12-9-6-3)59-53(56)47-44-41-38-35-32-29-27-25-23-20-17-14-11-8-5-2/h24-27,50H,4-23,28-49H2,1-3H3/b26-24-,27-25- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLXUGKIZQFJJI-DSOYXUETSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H98O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101138013 | |

| Record name | 1,1′-[1-[[(1-Oxotetradecyl)oxy]methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101138013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

831.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35804-98-9 | |

| Record name | 1,1′-[1-[[(1-Oxotetradecyl)oxy]methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35804-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-[1-[[(1-Oxotetradecyl)oxy]methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101138013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Mixed-Acid Triglycerides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Mixed-Acid Triglycerides

Mixed-acid triglycerides, also known as mixed triacylglycerols (TAGs), are esters of glycerol with two or three different fatty acids. They are the primary constituents of natural fats and oils. Unlike simple triglycerides which contain only one type of fatty acid, the varied fatty acid composition of mixed-acid triglycerides gives rise to a complex and diverse range of physicochemical properties. This complexity is of paramount importance in various scientific and industrial fields, particularly in drug development and food science.

In the pharmaceutical industry, mixed-acid triglycerides are critical components in the formulation of lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). Their ability to solubilize poorly water-soluble drugs, enhance bioavailability, and modify drug release profiles makes them invaluable excipients. A thorough understanding of their physicochemical properties is therefore essential for the rational design and optimization of these advanced drug delivery vehicles.

This technical guide provides an in-depth overview of the core physicochemical properties of mixed-acid triglycerides, detailed experimental protocols for their characterization, and a visualization of their role in physiological lipid absorption, a key process for oral drug delivery.

Core Physicochemical Properties

The arrangement and nature of the fatty acid chains on the glycerol backbone dictate the physical and chemical behavior of mixed-acid triglycerides. Key properties influencing their application in research and drug development include polymorphism, crystallization behavior, melting point, and solubility.

Polymorphism

Triglycerides are known to exhibit polymorphism, meaning they can crystallize into different crystal forms with distinct molecular packing, melting points, and stability. The three primary polymorphic forms are α (alpha), β' (beta-prime), and β (beta).[1]

-

α (Alpha) Form: This is the least stable polymorph with the lowest melting point. It is characterized by a hexagonal subcell packing of the acyl chains. The α form is often the first to crystallize from the melt upon rapid cooling.[2]

-

β' (Beta-Prime) Form: This form has an intermediate stability and melting point. Its acyl chains are packed in an orthorhombic subcell. The β' form is desirable in many food products due to its smooth texture and ability to form small crystals.

-

β (Beta) Form: This is the most stable polymorph with the highest melting point. It exhibits a triclinic subcell packing. While being the most stable, the β form can be undesirable in some applications due to its tendency to form large, gritty crystals.

The specific polymorphic behavior of a mixed-acid triglyceride is influenced by the fatty acid composition, the stereospecific positioning of the fatty acids on the glycerol backbone, and the conditions of crystallization such as temperature and cooling rate.[2][3]

Crystallization Behavior

The crystallization of mixed-acid triglycerides is a complex process that significantly impacts the physical properties of lipid-based formulations, including their stability and drug-loading capacity. The process is governed by factors such as the degree of supersaturation, the presence of nucleation sites, and the rate of mass transfer.

The initial crystalline form to appear is often the metastable α form, which can then transform into the more stable β' and subsequently the β form over time.[2] This polymorphic transition is a critical consideration in the development of stable lipid-based drug delivery systems, as changes in the crystal structure can lead to drug expulsion and altered release characteristics.

Melting Point and Enthalpy of Fusion

The melting point of a mixed-acid triglyceride is a key thermal property that determines its physical state at a given temperature. It is highly dependent on the chain length and degree of unsaturation of the constituent fatty acids. Longer saturated fatty acid chains lead to higher melting points due to stronger van der Waals interactions. Conversely, the presence of unsaturated fatty acids, particularly those with cis double bonds, introduces kinks in the acyl chains, disrupting the crystal packing and lowering the melting point.

The enthalpy of fusion (ΔHfus), or the heat required to melt the solid, is also a critical parameter. It provides information about the degree of crystallinity and the stability of the crystal lattice.

Table 1: Thermal Properties of Selected Mixed-Acid Triglycerides

| Triglyceride (Sn-1/Sn-2/Sn-3) | Abbreviation | Melting Point (°C) | Enthalpy of Fusion (J/g) | Polymorphic Form |

| 1,3-Dipalmitoyl-2-oleoyl-glycerol | POP | 35-37 | Not widely reported | β |

| 1-Palmitoyl-2-oleoyl-3-stearoyl-glycerol | POS | ~34 | Not widely reported | β |

| 1,3-Distearoyl-2-oleoyl-glycerol | SOS | 41-43 | Not widely reported | β |

| 1,2-Dipalmitoyl-3-oleoyl-glycerol | PPO | 30-32 | Not widely reported | β' |

| 1,2-Distearoyl-3-oleoyl-glycerol | SSO | 42-44 | Not widely reported | β' |

Note: Melting points can vary depending on the purity of the sample and the analytical method used. The data presented here are approximate values for the most stable polymorphic form.

Solubility

The solubility of mixed-acid triglycerides in various solvents is a crucial factor in their processing, purification, and formulation. Generally, they are soluble in nonpolar organic solvents and poorly soluble in polar solvents like water. The solubility is influenced by the polarity of the triglyceride, which is in turn determined by the length and saturation of its fatty acid chains.

Table 2: Solubility of Selected Mixed-Acid Triglycerides in Organic Solvents

| Triglyceride | Solvent | Temperature (°C) | Solubility |

| 1,3-Dipalmitoyl-2-oleoyl-glycerol | Chloroform | Ambient | Slightly soluble[4] |

| 1,3-Dipalmitoyl-2-oleoyl-glycerol | Methanol | Ambient | Slightly soluble[4] |

| 1-Stearoyl-2,3-dioleoyl-glycerol | Chloroform | Ambient | Soluble |

| 1-Stearoyl-2,3-dioleoyl-glycerol | Methanol | Ambient | Soluble |

| 1-Palmitoyl-2-oleoyl-3-stearoyl-glycerol | Chloroform | Ambient | Slightly soluble[5][6] |

| 1-Palmitoyl-2-oleoyl-3-stearoyl-glycerol | Methanol | Ambient | Slightly soluble[5][6] |

| General Triglycerides | Hexane | Ambient | Generally soluble |

| General Triglycerides | Ethanol | Ambient | Sparingly soluble to soluble (increases with temperature)[3] |

| General Triglycerides | Acetone | Ambient | Sparingly soluble to soluble (increases with temperature)[3] |

Note: "Slightly soluble" indicates that the triglyceride does not dissolve readily or completely at ambient temperature. Quantitative solubility data for a wide range of mixed-acid triglycerides in various organic solvents is not extensively compiled in single sources and often requires specific experimental determination.

Experimental Protocols

Accurate characterization of the physicochemical properties of mixed-acid triglycerides relies on a suite of analytical techniques. Detailed methodologies for the most common and critical experiments are provided below.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is a fundamental technique for determining the melting point, enthalpy of fusion, and crystallization behavior of triglycerides.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the mixed-acid triglyceride sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards such as indium.

-

Thermal Program:

-

First Heating Scan: Equilibrate the sample at a temperature well below its expected melting point (e.g., -50 °C). Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature above its final melting point to erase its thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 5 °C/min) to the initial low temperature to observe the crystallization profile.

-

Second Heating Scan: Reheat the sample at the same controlled rate to observe the melting behavior of the recrystallized material. This scan often reveals the presence of different polymorphs.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of melting and crystallization events, as well as the enthalpy of these transitions (calculated from the area under the peaks).

X-ray Diffraction (XRD) for Polymorphic Analysis

XRD is the definitive method for identifying the polymorphic form of a crystalline material by analyzing the diffraction pattern of X-rays interacting with the crystal lattice.

Methodology:

-

Sample Preparation: The triglyceride sample is typically analyzed as a fine powder. The powder is carefully packed into a sample holder to ensure a flat, uniform surface.

-

Instrument Setup: A powder X-ray diffractometer is used, typically with Cu Kα radiation. The instrument is configured to scan over a range of 2θ angles.

-

Data Collection: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the 2θ angle.

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions (d-spacings) and intensities of the diffraction peaks are characteristic of a specific crystal structure.

-

Wide-Angle X-ray Scattering (WAXS): This region of the diffractogram (typically 15-25° 2θ) provides information about the subcell packing of the acyl chains, allowing for the identification of the α, β', and β polymorphs.

-

α form: A single strong peak around 4.15 Å.

-

β' form: Two strong peaks around 3.8 Å and 4.2 Å.

-

β form: A strong peak around 4.6 Å and other characteristic peaks.

-

-

Small-Angle X-ray Scattering (SAXS): This region (typically 1-10° 2θ) provides information about the lamellar stacking of the triglyceride molecules.

-

Gas Chromatography of Fatty Acid Methyl Esters (GC-FAME) for Compositional Analysis

GC-FAME is a standard method to determine the fatty acid composition of a mixed-acid triglyceride. The triglycerides are first converted to their fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis.

Methodology:

-

Transesterification (Methylation):

-

Weigh approximately 25 mg of the triglyceride sample into a screw-capped test tube.

-

Add 1.5 mL of 0.5 M NaOH in methanol.

-

Heat the mixture in a water bath at 100°C for 5 minutes with occasional vortexing until the fat globules go into solution.

-

Cool the tube to room temperature and add 2 mL of boron trifluoride (BF3) in methanol (14% w/v).

-

Heat again at 100°C for 5 minutes.

-

Cool to room temperature and add 1 mL of isooctane.

-

Add 5 mL of a saturated NaCl solution and vortex thoroughly.

-

Allow the layers to separate. The upper isooctane layer contains the FAMEs.

-

-

GC Analysis:

-

Inject an aliquot (e.g., 1 µL) of the isooctane layer into a gas chromatograph equipped with a flame ionization detector (FID).

-

Use a suitable capillary column (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

-

Employ a temperature program that allows for the separation of the different FAMEs based on their chain length and degree of unsaturation.

-

-

Data Analysis: Identify the individual FAME peaks by comparing their retention times to those of a standard FAME mixture. Quantify the relative amount of each fatty acid by integrating the peak areas.

Role in Drug Development and Delivery

Mixed-acid triglycerides are instrumental in overcoming the challenges associated with the oral delivery of poorly water-soluble drugs. Their mechanism of action is closely tied to the physiological processes of lipid digestion and absorption.

Intestinal Absorption of Mixed-Acid Triglycerides

The oral bioavailability of many lipophilic drugs is enhanced when formulated with mixed-acid triglycerides due to their ability to hijack the natural lipid absorption pathway. This complex process involves several key steps:

-

Emulsification: In the stomach and small intestine, dietary fats, including formulated triglycerides, are emulsified by bile salts and phospholipids into smaller droplets. This increases the surface area for enzymatic digestion.

-

Lipolysis: Pancreatic lipase, in the presence of colipase, hydrolyzes the triglycerides at the sn-1 and sn-3 positions, releasing two free fatty acids and a 2-monoglyceride.

-

Micelle Formation: The resulting fatty acids and monoglycerides, along with bile salts, phospholipids, and cholesterol, form mixed micelles. Poorly soluble drugs can be incorporated into these micelles.

-

Absorption: The mixed micelles diffuse across the unstirred water layer to the surface of the enterocytes (intestinal absorptive cells). The lipid components and the solubilized drug are then absorbed into the enterocytes, while the bile salts are reabsorbed further down the intestine.

-

Re-esterification: Inside the enterocytes, the absorbed fatty acids and monoglycerides are re-synthesized back into triglycerides.

-

Chylomicron Formation: These newly synthesized triglycerides, along with cholesterol esters, phospholipids, and apolipoproteins (specifically ApoB-48), are assembled into large lipoprotein particles called chylomicrons.

-

Lymphatic Transport: The chylomicrons are secreted from the enterocytes into the lymphatic system, bypassing the first-pass metabolism in the liver. They eventually enter the systemic circulation via the thoracic duct.

This lymphatic transport route is a significant advantage for drugs that are extensively metabolized by the liver, as it can lead to a substantial increase in their oral bioavailability.

Visualizations

Workflow for Physicochemical Characterization of Mixed-Acid Triglycerides

Caption: Experimental workflow for the physicochemical characterization of mixed-acid triglycerides.

Signaling Pathway of Intestinal Absorption of Mixed-Acid Triglycerides for Drug Delivery

Caption: Intestinal absorption pathway of mixed-acid triglycerides and associated lipophilic drugs.

Conclusion

The physicochemical properties of mixed-acid triglycerides are multifaceted and critically important for their application in drug development and other scientific disciplines. Their polymorphic nature, crystallization behavior, melting characteristics, and solubility profiles are all interconnected and influence the performance of lipid-based formulations. By employing the detailed experimental protocols outlined in this guide, researchers and scientists can effectively characterize these properties, enabling the rational design of advanced drug delivery systems with enhanced bioavailability and therapeutic efficacy. The visualization of the intestinal absorption pathway further highlights the fundamental role of these lipids in oral drug delivery, providing a clear framework for understanding their mechanism of action. Continued research into the nuanced physicochemical behaviors of a wider array of mixed-acid triglycerides will undoubtedly lead to further innovations in pharmaceutical sciences.

References

- 1. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. avantiresearch.com [avantiresearch.com]

- 3. DSpace [dr.lib.iastate.edu]

- 4. 1-Palmitoyl-2-oleoyl-3-stearoylglycerol | 2190-27-4 | Benchchem [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol | CAS 2190-27-4 | Cayman Chemical | Biomol.com [biomol.com]

The Central Role of Specific Triglycerides in Bumblebee Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of specific triglycerides (TAGs) in bumblebee metabolism. Bumblebees, critical pollinators in both natural and agricultural ecosystems, exhibit remarkable metabolic plasticity to fuel their energy-intensive activities, such as flight, thermoregulation, and reproduction. Triglycerides stored in the fat body, an organ analogous to the vertebrate liver and adipose tissue, are the primary long-term energy reserve, playing a pivotal role in sustaining these processes. This document synthesizes current research to detail the composition, function, and metabolic regulation of specific TAGs, offering insights for researchers in entomology, physiology, and those in drug development targeting metabolic pathways.

Triglyceride Composition and Storage

The fat body of bumblebees is the main site for the synthesis and storage of lipids, primarily in the form of TAGs within lipid droplets in adipocytes.[1][2][3][4] The composition of these TAGs is not static; it varies significantly depending on the species, age, caste, and physiological state of the bumblebee.

A study on male Bombus terrestris and Bombus lucorum revealed distinct differences in their fat body TAG profiles.[1][5] While the qualitative fatty acid composition was similar, their relative abundances varied significantly between the two species.[5] For instance, the fat bodies of B. terrestris males were rich in 18:3 fatty acids, whereas B. lucorum males had a higher proportion of 16:0 fatty acids.[5] The total amount of TAGs was also found to be approximately 2.7 times higher in B. lucorum across all ages studied.[5]

Table 1: Fatty Acid Composition of Triglycerides in the Fat Bodies of Male Bumblebees [5]

| Fatty Acid | Bombus terrestris (Mean Relative Abundance %) | Bombus lucorum (Mean Relative Abundance %) |

| 14:0 | 7 | 14 |

| 16:0 | 20 | 44 |

| 18:3 | 62 | 23 |

| 18:1 | 3 | 8 |

Age also plays a crucial role in TAG composition and quantity. In both B. terrestris and B. lucorum males, the highest TAG content was observed in one to three-day-old individuals.[5] In B. terrestris, the TAG composition changed significantly with age, allowing for the separation of different age classes based on their TAG profiles.[5] Conversely, the TAG composition in B. lucorum males remained relatively stable throughout their lifetime.[5]

Table 2: Total Triglyceride Content in the Fat Bodies of Young Male Bumblebees [5]

| Species | Age (days) | Total TAG Content (mg/individual) |

| Bombus terrestris | 1-3 | 1.6 - 2.3 |

| Bombus lucorum | 1-3 | 3.8 - 4.2 |

Functional Roles of Triglycerides

Triglycerides are central to several key physiological processes in bumblebees, primarily serving as a dense and efficient energy source.

Energy for Flight

Bumblebee flight is an energetically demanding activity with metabolic rates that can be 50 to 100 times higher than at rest.[6] While carbohydrates are the immediate fuel for flight, stored lipids are mobilized to sustain prolonged flight.[6] Lipoprotein lipase activity has been identified in the flight muscles of bees, indicating that fats are utilized as a fuel source.[7] The fat body releases diacylglycerols into the hemolymph, which are then transported to the flight muscles.[6]

Overwintering and Diapause

Bumblebee queens accumulate significant lipid reserves before entering diapause to survive the winter.[2][3] During this period of dormancy and non-feeding, stored TAGs are the primary energy source.[2][3][6] Studies have shown a substantial decrease in fat content in queens between the fall and winter months.[3] After overwintering, queens exhibit smaller fat body adipocytes and lower lipid content, reflecting the utilization of these reserves.[3]

Reproduction and Pheromone Production

Lipid metabolism is intrinsically linked to reproduction. In mated Bombus terrestris queens, the fat body weight significantly increases, and adipocytes become filled with lipid droplets, suggesting an accumulation of energy reserves for future colony establishment.[2] Furthermore, fatty acids derived from TAG metabolism are precursors for the biosynthesis of various molecules, including cuticular hydrocarbons and pheromones that are crucial for communication and mating.[1]

Experimental Protocols

Understanding the role of triglycerides in bumblebee metabolism relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Lipid Extraction and Quantification

A common method for extracting and quantifying total lipids is a modified Bligh and Dyer method.

Protocol for Total Lipid Extraction:

-

Homogenization: Dissect the fat body from the bumblebee in a suitable buffer (e.g., phosphate-buffered saline). Homogenize the tissue in a chloroform:methanol mixture (2:1, v/v).

-

Phase Separation: Add water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:1:0.8. Centrifuge the mixture to separate the phases.

-

Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.

-

Drying and Quantification: The solvent is evaporated under a stream of nitrogen, and the total lipid content is determined gravimetrically.

For specific triglyceride quantification, a coupled colorimetric assay is widely used.[8]

Protocol for Colorimetric Triglyceride Quantification:

-

Lipid Extraction: Extract lipids from the fat body as described above.

-

Solubilization: Resuspend the dried lipid extract in a suitable solvent, such as isopropanol.

-

Enzymatic Hydrolysis: Add lipoprotein lipase to the sample to hydrolyze the triglycerides into glycerol and free fatty acids.

-

Glycerol Quantification: The released glycerol is then quantified using a colorimetric assay kit, which typically involves a series of enzymatic reactions that produce a colored product. The absorbance of this product is measured spectrophotometrically and is proportional to the initial triglyceride concentration.

Analysis of Triglyceride Composition

High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is a powerful technique for detailed analysis of TAG composition.[1]

Protocol for HPLC/MS Analysis of Triglycerides:

-

Sample Preparation: Extract lipids from the fat body. The lipid extract is then dissolved in a suitable solvent for injection into the HPLC system.

-

Chromatographic Separation: Use a reverse-phase C18 column to separate the different TAG species based on their hydrophobicity. A gradient elution with a mobile phase consisting of solvents like acetonitrile and isopropanol is typically employed.

-

Mass Spectrometric Detection: The eluting TAGs are ionized using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source and detected by a mass spectrometer.[1] The mass-to-charge ratio (m/z) of the molecular ions and their fragmentation patterns allow for the identification and quantification of individual TAG species.

Metabolic Pathways and Regulation

The metabolism of triglycerides is a complex and highly regulated process. The following diagram illustrates a simplified workflow of triglyceride metabolism in the bumblebee fat body.

Caption: Simplified workflow of triglyceride metabolism in bumblebees.

This diagram illustrates the pathway from dietary lipid intake to storage and mobilization for energy production and biosynthesis. Dietary lipids are absorbed and transported to the fat body for storage as triglycerides. During periods of high energy demand, these stored TAGs are hydrolyzed (lipolysis), and diacylglycerols are released into the hemolymph for transport to tissues like the flight muscles.

Conclusion

Specific triglycerides are fundamental to the metabolic physiology of bumblebees, enabling their remarkable energetic feats and survival strategies. The composition and regulation of these lipid stores are finely tuned to the life history and ecological niche of different bumblebee species. Further research into the specific enzymes and signaling pathways that govern triglyceride metabolism will not only enhance our understanding of insect physiology but may also provide novel targets for the development of strategies to support these vital pollinators and for broader applications in metabolic research.

References

- 1. researchgate.net [researchgate.net]

- 2. Untargeted Lipidomics Analysis Unravels the Different Metabolites in the Fat Body of Mated Bumblebee (Bombus terrestris) Queens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.uchicago.edu [journals.uchicago.edu]

- 4. researchgate.net [researchgate.net]

- 5. Changes in the composition of triacylglycerols in the fat bodies of bumblebee males during their lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. INSECT FAT BODY: ENERGY, METABOLISM, AND REGULATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. Methods for studying metabolism in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of 1,2-Dioleoyl-3-myristoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-myristoyl-rac-glycerol is a specific triacylglycerol (TAG) composed of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one myristic acid molecule at the sn-3 position. As a mixed-acid triglyceride, its physical and chemical properties are determined by the combination of these fatty acids. This technical guide provides a comprehensive overview of the known natural sources of this molecule, detailed experimental protocols for its identification, and a discussion of its potential, though currently underexplored, biological significance.

Natural Sources of this compound

The occurrence of this compound in nature appears to be specific and has been identified in the following biological sources:

-

Insect Adipose Tissue: The fat body of the male bumblebee, Bombus lapidarius, has been identified as a natural source of this compound.[1][2] Triacylglycerols are the primary form of energy storage in insects, and their composition can vary significantly between species.

-

Bacterial Lipid Stores: The bacterium Rhodococcus erythropolis is known to produce and store triacylglycerols, and this compound has been reported as a component of its lipid profile when cultivated on specific carbon sources, namely phenol or succinic acid.[2]

Quantitative Data

| Natural Source | Organism | Tissue/Condition | Quantitative Data | Reference |

| Insect Adipose Tissue | Bombus lapidarius (male) | Fat Body | Identified as a component; specific quantitative data not provided in the primary literature. | [1][2] |

| Bacterial Lipid Stores | Rhodococcus erythropolis | Cultivated on phenol or succinic acid | Identified as a component; specific quantitative data not provided in the primary literature. | [2] |

Experimental Protocols

The identification of this compound in its natural sources involves a multi-step process encompassing lipid extraction, separation, and analysis. The following sections detail the key experimental methodologies.

Lipid Extraction from Insect Fat Body (Bombus lapidarius)

This protocol is based on the methodologies described for the analysis of triacylglycerols in bumblebee fat bodies.[1]

a. Sample Preparation:

-

Dissect the fat body from male Bombus lapidarius specimens.

-

Immediately freeze the tissue in liquid nitrogen to prevent enzymatic degradation of lipids.

-

Lyophilize the frozen tissue to remove water.

b. Extraction:

-

Homogenize the lyophilized fat body tissue in a chloroform:methanol (2:1, v/v) solution.

-

Stir the mixture for several hours at room temperature.

-

Filter the mixture to remove solid tissue debris.

-

Wash the filtrate with a 0.9% NaCl solution to remove non-lipid contaminants.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Lipid Extraction from Rhodococcus erythropolis

This protocol is a general method for lipid extraction from Rhodococcus species.

a. Cultivation:

-

Culture Rhodococcus erythropolis in a suitable medium with either phenol or succinic acid as the primary carbon source.

-

Harvest the bacterial cells in the stationary phase by centrifugation.

-

Wash the cell pellet with a buffer solution (e.g., phosphate-buffered saline) to remove residual medium.

-

Lyophilize the cell pellet.

b. Extraction:

-

Perform a one-step extraction and transesterification by adding a mixture of methanol, acetyl chloride, and the lyophilized cells.

-

Heat the mixture to facilitate the conversion of triacylglycerols to fatty acid methyl esters (FAMEs).

-

Alternatively, for intact triacylglycerol analysis, use the chloroform:methanol extraction method as described for the insect fat body.

Separation and Analysis of Triacylglycerols

a. Thin-Layer Chromatography (TLC):

-

Purpose: To separate different lipid classes.

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A non-polar solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

-

Visualization: Staining with iodine vapor or a fluorescent dye.

-

The band corresponding to triacylglycerols can be scraped from the plate and eluted for further analysis.

b. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To separate individual triacylglycerol molecules.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and isopropanol is commonly employed.

-

Detection: A mass spectrometer (MS) is used for the identification of the eluted triacylglycerols based on their mass-to-charge ratio.

c. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To identify the fatty acid composition of the triacylglycerols.

-

Sample Preparation: The triacylglycerol fraction is first transesterified to fatty acid methyl esters (FAMEs).

-

Analysis: The FAMEs are separated on a GC column and identified by their mass spectra.

Signaling Pathways and Biological Roles

Currently, there is a lack of specific research on the direct signaling roles of this compound. Triacylglycerols are primarily known for their function in energy storage. However, the diacylglycerol (DAG) backbone is a well-established second messenger in various signaling cascades.

It is plausible that the hydrolysis of this compound by lipases could release 1,2-dioleoyl-glycerol, a potent activator of Protein Kinase C (PKC).

Below is a generalized diagram of the Kennedy pathway for triacylglycerol biosynthesis.

Caption: Generalized Kennedy Pathway for Triacylglycerol Biosynthesis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the identification of this compound from a natural source.

References

The Synthesis of Asymmetrical Triglycerides: A Technical Guide for Researchers

Introduction

Triglycerides (TAGs), the primary components of fats and oils, are esters derived from a single glycerol molecule and three fatty acids. While simple triglycerides contain three identical fatty acid chains, the majority of naturally occurring and synthetically valuable triglycerides are mixed, containing two or three different fatty acids. Asymmetrical triglycerides, specifically those with different fatty acids at the sn-1 and sn-3 positions of the glycerol backbone, possess unique physicochemical and biological properties. This structural nuance is critical, influencing everything from melting point and texture in food science to metabolic fate and signaling pathway interactions in drug development.[1]

The controlled synthesis of asymmetrical triglycerides is paramount for studying their specific biological functions and for developing structured lipids with tailored properties for pharmaceutical, nutraceutical, and industrial applications. This guide provides an in-depth overview of the core chemical and enzymatic methodologies for synthesizing these complex molecules, complete with comparative data, detailed experimental protocols, and workflow visualizations.

Chapter 1: Chemical Synthesis of Asymmetrical Triglycerides

The chemical synthesis of asymmetrical triglycerides offers a high degree of control over the final structure, allowing for the precise placement of specific fatty acids onto the glycerol backbone. These methods, however, often involve multi-step processes requiring the use of protecting groups to selectively block certain hydroxyl groups of the glycerol molecule, followed by acylation and deprotection steps.

A common strategy involves the preparation of 1,2-diacyl-sn-glycerols as key intermediates.[2][3] This approach allows for the introduction of two different fatty acids at the sn-1 and sn-2 positions, followed by the addition of a third, different fatty acid at the sn-3 position.

General Workflow for Chemical Synthesis

The synthesis typically begins with a protected glycerol derivative to ensure regiospecificity. Following a series of acylation and deprotection steps, the desired asymmetrical triglyceride is obtained. Purification, often by crystallization or chromatography, is a critical final step to isolate the target molecule from a mixture of regioisomers.[2]

Caption: General workflow for the chemical synthesis of asymmetrical triglycerides.

Data Presentation: Purity and Physical Properties

The successful synthesis and purification of asymmetrical triglycerides result in high isomeric purity, which directly impacts their physical properties, such as melting point (referred to as drop point).

| Triglyceride (TAG) Type | Common Name | Chemical Purity (%) | Structural Purity (%) | Drop Point (°C) |

| Symmetrical (SUS) | POP (1,3-dipalmitoyl-2-oleoyl-glycerol) | 98 | >98 | 36.0 |

| Asymmetrical (SSU) | OPP (1-oleoyl-2,3-dipalmitoyl-glycerol) | 97 | 99 | 30.6 |

| Symmetrical (SUS) | PLP (1,3-dipalmitoyl-2-linoleoyl-glycerol) | 98 | >97 | 26.0 |

| Asymmetrical (SSU) | LPP (1-linoleoyl-2,3-dipalmitoyl-glycerol) | 97 | 99 | 29.3 |

Data adapted from research by Foglia et al.[1]

Experimental Protocol: Synthesis of 1,2-Dipalmitoyl-3-oleoyl-sn-glycerol (an Asymmetrical TAG)

This protocol is a representative example of a chemical synthesis approach.

Materials:

-

1,2-dipalmitoyl-sn-glycerol

-

Oleoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolve 1,2-dipalmitoyl-sn-glycerol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous pyridine to the solution. The reaction mixture is then cooled in an ice bath to 0°C.

-

Slowly add oleoyl chloride dropwise to the cooled solution with constant stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, using a hexane/ethyl acetate gradient system for elution.

-

Combine the fractions containing the pure asymmetrical triglyceride and evaporate the solvent to yield the final product.

-

Confirm the structure and purity using analytical techniques such as NMR and Mass Spectrometry.[4][5]

Chapter 2: Enzymatic Synthesis of Asymmetrical Triglycerides

Enzymatic methods for synthesizing structured lipids have gained significant popularity due to their high specificity, milder reaction conditions, and environmental friendliness compared to chemical routes.[6] Lipases (EC 3.1.1.3) are the most commonly used enzymes for this purpose.[7] Of particular importance are sn-1,3-specific lipases, which selectively catalyze reactions at the outer positions of the glycerol backbone, leaving the sn-2 position intact. This regiospecificity is ideal for producing well-defined asymmetrical triglycerides.[8][9]

Key enzymatic reactions include:

-

Acidolysis: An acyl group from a free fatty acid is exchanged with an acyl group on a TAG molecule.

-

Interesterification: Acyl groups are exchanged between two different TAG molecules.

-

Esterification: A free fatty acid is esterified to a free hydroxyl group on a glycerol, mono-, or diacylglycerol backbone.

General Workflow for Enzymatic Synthesis

A common enzymatic strategy is the acidolysis of a readily available symmetrical triglyceride with a desired fatty acid, catalyzed by an sn-1,3-specific lipase.

Caption: General workflow for sn-1,3 lipase-catalyzed acidolysis.

Data Presentation: Reaction Yields and Conditions

The efficiency of enzymatic synthesis is highly dependent on reaction parameters. The following table summarizes data from various studies.

| Target Product | Enzyme | Reaction Type | Key Conditions | Yield/Concentration | Reference |

| Medium- and long-chain triacylglycerol (MLCT) | Lipase NS 40086 | Transesterification | 30 minutes, Pickering emulsion system | 77.5% MLCT content | [10] |

| 1,3-dioleoyl-2-lauroyl glycerol | Novozyme 435 | Esterification | 72 hours, FFA:Glycerol 2:1:1 | 37.08 g / 100 g TAGs | [11] |

| 1,3-dilaurin (DAG) | Lipozyme RM IM | Esterification | 3 hours, 50°C, 5 wt% enzyme | 80.3% 1,3-dilaurin content | [12] |

| Caprylic acid incorporated TAG | Immobilized PyLip lipase | Acidolysis | 60 minutes, Molar ratio 1:3 (oil:acid) | 45.16% incorporation | [13] |

| Symmetrical TAGs | Lipase | Transesterification | Optimal conditions | 89% yield | [14] |

Experimental Protocol: Lipase-Catalyzed Synthesis of MLCT via Acidolysis

This protocol provides a general framework for the enzymatic synthesis of Medium- and Long-Chain Triglycerides (MLCT), a class of structured lipids that often includes asymmetrical molecules.

Materials:

-

High-oleic sunflower oil (rich in LLL-type TAGs)

-

Caprylic acid (a Medium-chain fatty acid, M)

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

-

n-hexane (or solvent-free system)

-

Molecular sieves (for solvent-free systems to remove water)

Procedure:

-

Combine the high-oleic sunflower oil and caprylic acid in a desired molar ratio (e.g., 1:2 or 1:3) in a temperature-controlled reaction vessel.

-

If using a solvent, add n-hexane. For a solvent-free system, pre-dry the substrates and add molecular sieves to the reactor.

-

Add the immobilized lipase to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrates.

-

Conduct the reaction at a controlled temperature (e.g., 50-60°C) with constant agitation for a set period (e.g., 6-24 hours).

-

Monitor the incorporation of caprylic acid and the formation of new TAG species (MLM, MLL) over time using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[13]

-

After the reaction reaches the desired conversion, stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused.

-

Remove any unreacted free fatty acids from the product mixture, for example, by short-path distillation or by passing the oil through an alkaline column.

-

Analyze the final product to determine its fatty acid profile and the regiospecific distribution of fatty acids to confirm the synthesis of asymmetrical triglycerides.[4][15]

Chapter 3: Biological Context and Signaling Pathways

In biological systems, the synthesis of triglycerides is a highly regulated process. The primary route for de novo TAG synthesis is the Kennedy pathway. The structure of the resulting triglycerides, including their asymmetry, is determined by the substrate specificity of the enzymes involved, particularly the acyltransferases.[1]

Asymmetrical lipids are not merely storage molecules; they are crucial components of cell membranes and are involved in maintaining membrane asymmetry, which is essential for processes like vesicular trafficking and signal transduction.[16][17] Diacylglycerol (DAG), a key intermediate in TAG synthesis, is itself a critical second messenger in numerous signaling cascades.

De Novo Triglyceride Synthesis (Kennedy Pathway)

The Kennedy pathway outlines the formation of TAGs from glycerol-3-phosphate and fatty acyl-CoAs. The final step, the acylation of diacylglycerol (DAG), is a critical branch point. This reaction is catalyzed by Acyl-CoA:Diacylglycerol Acyltransferase (DGAT) enzymes, which exhibit different substrate preferences and contribute to the formation of a diverse pool of TAGs, including asymmetrical ones.[1][18]

Caption: The Kennedy pathway for de novo triglyceride synthesis.

The regulation of this pathway is complex. For instance, the hormone insulin promotes glucose and fatty acid uptake, stimulating triglyceride synthesis and storage.[19] Conversely, hormones like glucagon trigger lipolysis, the breakdown of stored triglycerides, to release fatty acids for energy.[19]

The ability to synthesize asymmetrical triglycerides with high precision is a powerful tool for researchers across multiple scientific disciplines. Chemical synthesis provides unparalleled control for creating novel structures, while enzymatic methods offer a greener and highly specific alternative, particularly for modifying natural oils. Understanding the interplay between a triglyceride's specific structure and its function is a rapidly advancing field. Future research will likely focus on developing more efficient and scalable catalytic systems, both chemical and enzymatic, and further elucidating the precise roles of specific asymmetrical TAG isomers in metabolic regulation and cellular signaling pathways. This knowledge will be instrumental in designing next-generation functional foods, targeted drug delivery systems, and advanced biomaterials.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and analysis of symmetrical and nonsymmetrical disaturated/monounsaturated triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An efficient asymmetric synthesis of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aocs.org [aocs.org]

- 5. aocs.org [aocs.org]

- 6. mdpi.com [mdpi.com]

- 7. Lipases as biocatalysts for the synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A novel method for the synthesis of symmetrical triacylglycerols by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Creating and sensing asymmetric lipid distributions throughout the cell - PMC [pmc.ncbi.nlm.nih.gov]

- 17. wjgnet.com [wjgnet.com]

- 18. researchgate.net [researchgate.net]

- 19. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

The Biological Activity of 1,2-Dioleoyl-3-myristoyl-rac-glycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioleoyl-3-myristoyl-rac-glycerol is a triacylglycerol (TAG) naturally found in sources such as the fat body of bumblebees and certain bacteria.[1] While direct biological activity of this specific TAG is not extensively documented in current scientific literature, its structural relationship to key signaling lipids, particularly diacylglycerols (DAGs), suggests a potential indirect role in cellular signaling pathways. This guide explores the hypothesized biological activity of this compound, focusing on its potential metabolic conversion to a Protein Kinase C (PKC) activator. This document provides a framework for investigating this hypothesis, including proposed experimental protocols and data presentation structures.

Introduction

Triacylglycerols are primarily known as energy storage molecules. However, the metabolic breakdown of TAGs can generate biologically active intermediates.[2] One of the most significant classes of lipid signaling molecules is diacylglycerols, which are potent activators of Protein Kinase C (PKC), a family of enzymes crucial in regulating a vast array of cellular processes including proliferation, differentiation, and apoptosis.

This guide focuses on the hypothesis that this compound, through enzymatic hydrolysis, can yield 1,2-dioleoyl-sn-glycerol, a known activator of conventional PKC isoforms.[3] While studies have indicated that long-chain triacylglycerols themselves do not directly activate PKC, their metabolic products may play a significant role in signaling.[4]

Proposed Mechanism of Action: Indirect PKC Activation

The central hypothesis for the biological activity of this compound is its role as a precursor for the generation of the second messenger 1,2-dioleoyl-sn-glycerol. This proposed pathway involves the enzymatic cleavage of the myristoyl group from the sn-3 position.

Signaling Pathway Diagram

Caption: Hypothesized metabolic activation of this compound.

Quantitative Data Summary (Hypothetical)

As no direct experimental data for the biological activity of this compound is currently available, the following tables are presented as templates for organizing and presenting data from future experiments designed to test the proposed mechanism.

Table 1: In Vitro Lipase Activity Assay

| Lipase Enzyme | Substrate Concentration (µM) | Reaction Time (min) | 1,2-Dioleoyl-sn-glycerol Produced (pmol/min/mg) |

| Adipose Triglyceride Lipase (ATGL) | 10 | 15 | Data |

| 50 | 15 | Data | |

| 100 | 15 | Data | |

| Hormone-Sensitive Lipase (HSL) | 10 | 15 | Data |

| 50 | 15 | Data | |

| 100 | 15 | Data |

Table 2: In Vitro PKC Activation Assay

| Activator | Activator Concentration (µM) | PKC Isoform | Fold Activation (vs. Basal) |

| This compound | 10 | PKCα | Data |

| 50 | PKCα | Data | |

| 1,2-Dioleoyl-sn-glycerol (Positive Control) | 10 | PKCα | Data |

| 50 | PKCα | Data | |

| This compound + ATGL | 10 | PKCα | Data |

| 50 | PKCα | Data |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological activity of this compound.

In Vitro Triacylglycerol Lipase Assay

This protocol is designed to determine if this compound is a substrate for major triacylglycerol lipases.

Objective: To quantify the production of 1,2-Dioleoyl-sn-glycerol from this compound by recombinant lipases.

Materials:

-

This compound

-

Recombinant human Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)

-

Lipid extraction solvents (e.g., Chloroform:Methanol mixture)

-

Internal standard (for mass spectrometry)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Prepare substrate vesicles by sonicating the lipid stock in the assay buffer.

-

Initiate the reaction by adding the recombinant lipase to the substrate solution.

-

Incubate at 37°C with gentle agitation for a defined period (e.g., 15 minutes).

-

Terminate the reaction by adding the lipid extraction solvent mixture.

-

Extract the lipids and analyze the organic phase by LC-MS/MS to quantify the amount of 1,2-Dioleoyl-sn-glycerol produced, relative to an internal standard.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the in vitro lipase assay.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol assesses the ability of this compound and its potential metabolites to activate PKC.

Objective: To measure the kinase activity of a specific PKC isoform in the presence of the test compounds.

Materials:

-

Recombinant human PKC isoform (e.g., PKCα)

-

PKC substrate peptide (e.g., a fluorescently labeled peptide)

-

ATP

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

-

Phosphatidylserine (PS)

-

This compound

-

1,2-Dioleoyl-sn-glycerol (positive control)

-

Microplate reader

Procedure:

-

Prepare lipid vesicles containing PS and the test lipid (this compound or 1,2-Dioleoyl-sn-glycerol) in the assay buffer.

-

In a microplate, add the PKC enzyme, the substrate peptide, and the lipid vesicles.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction (e.g., by adding EDTA).

-

Measure the amount of phosphorylated substrate using a microplate reader (detecting fluorescence or luminescence, depending on the kit).

-

To test the indirect activation, pre-incubate this compound with a lipase before adding it to the PKC assay mixture.

PKC Assay Logic Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Comparison of dietary triacylglycerol oil and diacylglycerol oil in protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereospecific Numbering of 1,2-Dioleoyl-3-myristoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive explanation of the stereospecific numbering (sn) system as applied to 1,2-Dioleoyl-3-myristoyl-rac-glycerol. Understanding this nomenclature is critical for the unambiguous description of complex lipids in research, development, and manufacturing.

Principles of Stereospecific Numbering (sn) in Glycerol Derivatives

The stereospecific numbering system is a convention established by the IUPAC-IUBMB Commission on Biochemical Nomenclature to designate the configuration of glycerol derivatives.[1][2][3] The system provides a method for uniquely identifying the carbon atoms of the glycerol backbone, which is essential when dealing with prochiral molecules where substitution at C-1 or C-3 leads to enantiomers.

The core rule for assigning stereospecific numbering is based on the Fischer projection of the glycerol molecule. The carbon atoms are numbered as follows:

-

The glycerol backbone is drawn vertically.

-

The hydroxyl group on the central carbon (C-2) is positioned to the left.

-

The carbon atom at the top of the projection is designated as C-1 (sn-1).

-

The central carbon is C-2 (sn-2).

-

The carbon atom at the bottom is C-3 (sn-3).

The prefix "sn" is always used to denote stereospecific numbering and to differentiate it from conventional numbering that does not convey stereochemical information.[1][2][3]

Application to this compound

The term "rac-glycerol" in this compound signifies that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers.[3] Let's break down the components of this molecule:

-

Glycerol Backbone: A three-carbon alcohol.

-

1,2-Dioleoyl: Two oleic acid molecules are esterified to the glycerol backbone. Oleic acid is an 18-carbon monounsaturated fatty acid with a cis double bond at the 9th carbon (18:1 cis-Δ⁹).

-

3-Myristoyl: One myristic acid molecule is esterified to the glycerol backbone. Myristic acid is a 14-carbon saturated fatty acid (14:0).

-

rac-: Indicates a racemic mixture of the two possible enantiomers.

Applying the stereospecific numbering rules, we can define the two enantiomers present in the racemic mixture:

-

Enantiomer A: 1,2-Dioleoyl-3-myristoyl-sn-glycerol

-

sn-1: Oleoyl group

-

sn-2: Oleoyl group

-

sn-3: Myristoyl group

-

-

Enantiomer B: 2,3-Dioleoyl-1-myristoyl-sn-glycerol

-

sn-1: Myristoyl group

-

sn-2: Oleoyl group

-

sn-3: Oleoyl group

-

Visualization of the Enantiomers

The following diagram illustrates the Fischer projections of the two enantiomers of this compound, with the stereospecific numbering clearly indicated.

Data Summary

For clarity and ease of comparison, the fatty acid composition at each stereospecific position for the two enantiomers is summarized in the table below.

| Stereospecific Position | Enantiomer A: 1,2-Dioleoyl-3-myristoyl-sn-glycerol | Enantiomer B: 2,3-Dioleoyl-1-myristoyl-sn-glycerol |

| sn-1 | Oleic Acid (18:1) | Myristic Acid (14:0) |

| sn-2 | Oleic Acid (18:1) | Oleic Acid (18:1) |

| sn-3 | Myristic Acid (14:0) | Oleic Acid (18:1) |

Experimental Protocols

The determination of the stereospecific positioning of fatty acids in a triacylglycerol molecule requires specialized analytical techniques. A common approach involves the following key steps:

5.1. Enzymatic Hydrolysis with Pancreatic Lipase

Pancreatic lipase specifically hydrolyzes the ester bonds at the primary sn-1 and sn-3 positions of a triacylglycerol, leaving the sn-2 position intact.

-

Methodology:

-

A sample of the triacylglycerol is emulsified in a buffer solution (e.g., Tris-HCl) containing bile salts and calcium chloride.

-

Pancreatic lipase is added, and the mixture is incubated at a controlled temperature (typically 37°C).

-

The reaction is stopped after a specific time by adding an organic solvent (e.g., ethanol or acetone).

-

The resulting mixture, containing free fatty acids, monoacylglycerols, and diacylglycerols, is separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The 2-monoacylglycerol fraction is isolated, and its fatty acid composition is determined by gas chromatography-mass spectrometry (GC-MS) after transesterification to fatty acid methyl esters (FAMEs). This directly reveals the fatty acid at the sn-2 position.

-

5.2. Stereospecific Analysis using Diacylglycerol Kinase

To differentiate between the sn-1 and sn-3 positions, a more complex stereospecific analysis is required. One established method involves the use of diacylglycerol kinase.

-

Methodology:

-

The original triacylglycerol is partially hydrolyzed using a Grignard reagent (ethyl magnesium bromide) to generate a mixture of diacylglycerols.

-

The 1,2- and 2,3-diacylglycerol enantiomers are then phosphorylated at the free primary hydroxyl group using diacylglycerol kinase and ATP. This results in the formation of phosphatidic acids.

-

The resulting phosphatidic acids are then hydrolyzed with a phospholipase that is specific for a particular position (e.g., phospholipase A2, which specifically hydrolyzes the ester bond at the sn-2 position).

-

The fatty acid composition of the resulting lysophosphatidic acid and the released free fatty acid are determined by GC-MS. By analyzing the products, the original fatty acid composition at the sn-1 and sn-3 positions can be deduced.

-

The logical workflow for determining the stereochemistry can be visualized as follows:

References

1,2-Dioleoyl-3-myristoyl-rac-glycerol molecular weight and formula

This document provides essential physicochemical data and a structural overview of 1,2-Dioleoyl-3-myristoyl-rac-glycerol, a triacylglycerol of interest in lipidomic research.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These values are critical for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₅₃H₉₈O₆ | PubChem[1] |

| Molecular Weight | 831.34 g/mol | MedchemExpress.com[2], PubChem[1] |

| Synonyms | 1,2-Olein-3-myristin; TG(18:1/18:1/14:0) | MedchemExpress.com[2] |

Determination of Physicochemical Properties

The molecular weight and formula of complex lipids such as this compound are determined through standard, high-precision analytical techniques.

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition and thus the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise molecular structure, confirming the identity and position of the fatty acid chains on the glycerol backbone.

-

Chromatographic Analysis: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to purify the compound and, when coupled with a mass spectrometer (e.g., GC-MS or LC-MS), confirm its identity and purity.

Molecular Structure and Composition

This compound is a triacylglycerol, a class of lipids composed of a central glycerol backbone esterified with three fatty acids. In this specific molecule, the sn-1 and sn-2 positions are occupied by oleic acid, an 18-carbon monounsaturated fatty acid (18:1), while the sn-3 position is occupied by myristic acid, a 14-carbon saturated fatty acid (14:0)[3].

Caption: Logical diagram of molecular components.

References

Methodological & Application

Application Notes for the Enzymatic Assay of 1,2-Dioleoyl-3-myristoyl-rac-glycerol

Introduction

1,2-Dioleoyl-3-myristoyl-rac-glycerol is a mixed-acid triglyceride containing two oleic acid moieties and one myristic acid moiety. The enzymatic assay of this triglyceride is crucial for researchers in lipidomics, drug development, and metabolic studies. This protocol outlines a detailed method for the quantitative determination of this compound using a coupled enzymatic assay. The principle of the assay involves the hydrolysis of the triglyceride by a lipase, followed by the enzymatic quantification of the released glycerol.

Principle of the Assay

The enzymatic assay for this compound is a two-step process. In the first step, a lipase hydrolyzes the ester bonds of the triglyceride, releasing glycerol and free fatty acids (two molecules of oleic acid and one molecule of myristic acid). The choice of lipase can influence the rate and completeness of hydrolysis due to substrate and positional specificity.[1] For a complete hydrolysis of all fatty acids, a non-specific lipase is preferred.

In the second step, the liberated glycerol is quantified through a series of coupled enzymatic reactions. Glycerol is first phosphorylated by glycerol kinase (GK) to glycerol-3-phosphate. Glycerol-3-phosphate is then oxidized by glycerol-3-phosphate oxidase (GPO), producing dihydroxyacetone phosphate (DHAP) and hydrogen peroxide (H2O2).[2][3] The hydrogen peroxide, in the presence of a peroxidase (POD), reacts with a chromogenic substrate to produce a colored product, which can be measured spectrophotometrically.[3] The intensity of the color is directly proportional to the amount of glycerol released, and thus to the initial concentration of this compound. Alternatively, a fluorometric detection method can be used for higher sensitivity.[4][5]

Experimental Protocols

Materials and Reagents

-

This compound standard

-

Lipase (non-specific, e.g., from Candida rugosa)

-

Glycerol Kinase (GK)

-

Glycerol-3-Phosphate Oxidase (GPO)

-

Horseradish Peroxidase (POD)

-

4-Aminoantipyrine (4-AAP)

-

Sodium N-ethyl-N-(3-sulfopropyl)m-anisidine (ESPA) or other suitable chromogenic substrate

-

ATP (Adenosine 5'-triphosphate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 5 mM CaCl2, and 0.1% Triton X-100)

-

Glycerol Standard

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 540 nm

-

Incubator

Preparation of Reagents

-

Substrate Emulsion: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or ethanol). To create the substrate emulsion for the assay, evaporate the solvent under a stream of nitrogen and resuspend the lipid in the assay buffer containing a detergent (e.g., Triton X-100 or gum arabic) to a final concentration of 1-10 mM. Sonicate the mixture on ice to form a stable emulsion.

-

Lipase Solution: Dissolve the lipase in the assay buffer to a concentration of 100-500 U/mL. The optimal concentration should be determined empirically.

-

Glycerol Detection Reagent: This can be prepared as a single mixture or by adding components sequentially. A typical formulation includes:

Assay Procedure

-

Standard Curve Preparation: Prepare a series of glycerol standards ranging from 0 to 100 µM in the assay buffer.

-

Sample Preparation: Dilute the samples containing this compound in the assay buffer to fall within the range of the standard curve.

-

Hydrolysis Step:

-

Add 10 µL of the substrate emulsion (samples and a blank with assay buffer only) to the wells of a 96-well plate.

-

Add 10 µL of the lipase solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes to allow for complete hydrolysis of the triglyceride. The incubation time may need to be optimized based on the lipase activity.

-

-

Glycerol Quantification Step:

-

Add 180 µL of the Glycerol Detection Reagent to each well.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.[3]

-

-

Calculation:

-

Subtract the absorbance of the blank from the absorbance of the standards and samples.

-

Plot the absorbance of the glycerol standards versus their concentration to generate a standard curve.

-

Determine the concentration of glycerol in the samples from the standard curve.

-

Calculate the concentration of this compound in the original samples, accounting for any dilution factors.

-

Data Presentation

Table 1: Example Glycerol Standard Curve Data

| Glycerol Concentration (µM) | Absorbance at 540 nm (Corrected) |

| 0 | 0.000 |

| 10 | 0.152 |

| 25 | 0.380 |

| 50 | 0.765 |

| 75 | 1.148 |

| 100 | 1.530 |

Table 2: Quantitative Parameters for Triglyceride Enzymatic Assay

| Parameter | Value | Reference |

| Wavelength | 540 nm | [3] |

| Linear Range (Glycerol) | 10 - 1,000 µM (Colorimetric) | [7] |

| Detection Limit (Glycerol) | ~20 µM (Colorimetric) | [8] |

| Incubation Time (Hydrolysis) | 30-60 min | N/A |

| Incubation Time (Detection) | 15-30 min | [6] |

| Assay Temperature | 37°C (Hydrolysis), RT (Detection) | [6] |

Mandatory Visualization

Caption: Experimental workflow for the enzymatic assay of this compound.

Upon hydrolysis, this compound can yield 1,2-dioleoyl-glycerol, a diacylglycerol (DAG) that can act as a second messenger in cellular signaling. A key pathway activated by DAG is the Protein Kinase C (PKC) pathway.[5]

Caption: Diacylglycerol (DAG) signaling through the Protein Kinase C (PKC) pathway.

References

- 1. Determination of lipase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reagent for the enzymatic determination of serum total triglycerides with improved lipolytic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Triglyceride Assays [cellbiolabs.com]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. abcam.com [abcam.com]

Application Note: Quantification of 1,2-Dioleoyl-3-myristoyl-rac-glycerol using a Targeted LC-MS/MS Approach

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dioleoyl-3-myristoyl-rac-glycerol is a specific triacylglycerol (TAG) containing two oleic acid chains and one myristic acid chain. Accurate quantification of individual TAG species is crucial in various research areas, including lipidomics, nutritional science, and the development of lipid-based drug delivery systems. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the targeted quantification of this compound in complex biological matrices.

The methodology employs reversed-phase liquid chromatography for the separation of the target analyte from other lipid species, followed by sensitive and specific detection using tandem mass spectrometry. Electrospray ionization (ESI) is utilized to generate protonated or ammoniated precursor ions, which are then fragmented to produce characteristic product ions for highly specific quantification.

Experimental Protocols

1. Sample Preparation

A generic lipid extraction procedure is outlined below. The user should optimize this protocol based on the specific sample matrix.

-

Materials:

-

Isopropanol (LC-MS grade)

-

Chloroform (HPLC grade)

-

Methanol (LC-MS grade)

-

Internal Standard (IS): A suitable stable isotope-labeled TAG or a TAG not endogenously present in the sample.

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.2 µm, PTFE)

-

Autosampler vials

-

-

Protocol:

-

Accurately weigh the sample (e.g., 10-20 mg of tissue or 50-100 µL of plasma) into a glass tube.

-

Add the internal standard at a known concentration.

-

Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.[1]

-

Vortex vigorously for 1 minute to ensure thorough mixing and lipid extraction.[1]

-

For solid samples, sonication in an ultrasonic bath for 10-15 minutes can improve extraction efficiency.

-

Add 200 µL of water to induce phase separation.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to pellet any debris and separate the phases.[1]

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of the initial mobile phase.

-

Filter the reconstituted sample through a 0.2 µm PTFE syringe filter into an autosampler vial.[1]

-

The sample is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -20°C.[1]

-

2. LC-MS/MS Instrumentation and Parameters

The following tables provide typical instrumental conditions for the analysis of this compound. These may require optimization for specific instruments.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Setting |

| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile/Isopropanol (10:90, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate |

| Gradient | 30% B to 100% B over 15 min, hold at 100% B for 5 min, return to 30% B and equilibrate for 5 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 45°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 3: Multiple Reaction Monitoring (MRM) Parameters for this compound

Molecular Formula: C53H98O6, Molecular Weight: 859.34

| Analyte | Precursor Ion [M+NH4]+ | Product Ion | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 876.8 | 577.5 (Loss of Myristic Acid + NH3) | 0.05 | 40 | 35 |

| This compound | 876.8 | 551.5 (Loss of Oleic Acid + NH3) | 0.05 | 40 | 35 |

| Internal Standard (Example) | User Defined | User Defined | 0.05 | User Defined | User Defined |

Data Presentation

The quantitative data should be processed using the instrument's software. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in the samples can then be calculated from this curve.

Table 4: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1 | 15,234 | 1,500,123 | 0.010 |

| 5 | 76,170 | 1,510,543 | 0.050 |

| 10 | 155,432 | 1,523,456 | 0.102 |

| 50 | 789,654 | 1,515,678 | 0.521 |

| 100 | 1,567,890 | 1,509,876 | 1.038 |

| 500 | 7,987,654 | 1,520,345 | 5.254 |

Mandatory Visualizations

References

Application Notes and Protocols: 1,2-Dioleoyl-3-myristoyl-rac-glycerol as a Lipid Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-myristoyl-rac-glycerol is a specific triacylglycerol (TAG) containing two oleic acid moieties at the sn-1 and sn-2 positions and one myristic acid moiety at the sn-3 position of the glycerol backbone. As a precisely defined synthetic lipid, it serves as an invaluable standard in lipidomics research, analytical chemistry, and drug development. Its defined structure and purity make it suitable for use as an internal or external standard in chromatographic and mass spectrometric analyses, enabling accurate quantification of other triacylglycerols in complex biological samples. Furthermore, as a potential metabolic precursor to diacylglycerols (DAGs), it can be utilized in studies of lipid signaling pathways, such as the Protein Kinase C (PKC) pathway.

These application notes provide detailed protocols for the use of this compound as a lipid standard for quantification and its relevance in cell signaling studies.

Physicochemical Properties and Storage

Proper handling and storage are critical to maintaining the integrity of the this compound standard.

| Property | Value | Source |

| Molecular Formula | C53H98O6 | MedchemExpress.com |

| Molecular Weight | 831.3 g/mol | PubChem |

| Appearance | Solid | PubChem |

| Storage Temperature | -20°C | Cayman Chemical |

| Stability | ≥ 4 years at -20°C | Cayman Chemical |

| Shipping Conditions | Room temperature or on wet/dry ice | MedchemExpress.com, Cayman Chemical |

Note: For long-term storage, it is recommended to store the standard at -20°C.[1] Before use, the vial should be allowed to warm to room temperature to prevent condensation.

Application 1: Quantification of Triacylglycerols by Chromatography

This compound can be used as an internal or external standard for the quantification of other triacylglycerols in biological samples (e.g., plasma, tissue extracts, cell lysates) or food products using techniques like High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Quantification of Triacylglycerols using HPLC-ELSD

This protocol is adapted from established methods for triacylglycerol analysis and is suitable for quantifying TAGs in a sample using this compound as an internal standard.

1. Materials and Reagents:

-

This compound standard

-

Solvents: Heptane, diethyl ether, acetic acid, acetonitrile (HPLC grade)

-

Sample containing triacylglycerols (e.g., lipid extract from cells or tissues)

-

HPLC system with ELSD

2. Standard Preparation:

-

Prepare a stock solution of this compound in chloroform or a suitable organic solvent at a concentration of 1 mg/mL.

-

Create a series of working standards by diluting the stock solution to concentrations ranging from 0.05 to 1 mg/mL.

3. Sample Preparation (Lipid Extraction):

-

Homogenize the biological sample in a mixture of chloroform and methanol (2:1, v/v).

-